molecular formula C12H22N2O2 B6307990 (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate CAS No. 1330765-38-2

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Cat. No.: B6307990
CAS No.: 1330765-38-2
M. Wt: 226.32 g/mol
InChI Key: HDPKGQUGXVFATD-PBINXNQUSA-N
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Description

This bicyclic compound features a 3-azabicyclo[3.1.0]hexane core modified with a tert-butyl carbamate group at position 3 and a 2-aminoethyl substituent at position 4. The meso-(1R,5S,6S) stereochemistry confers unique spatial properties critical for interactions in medicinal chemistry, particularly in peptidomimetics and enzyme inhibitors.

Properties

IUPAC Name

tert-butyl (1S,5R)-6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-8(4-5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPKGQUGXVFATD-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies

The azabicyclo[3.1.0]hexane framework is commonly constructed via intramolecular cyclopropanation. For example, tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate —a structural analog—is synthesized through a stereoselective [2+1] cycloaddition between a diazo compound and a vinyl ether precursor. Key steps include:

  • Diazo compound preparation : Reacting tert-butyl carbamate with ethyl diazoacetate under basic conditions.

  • Cyclopropanation : Utilizing rhodium(II) acetate as a catalyst to induce stereoselective ring closure.

  • Chiral resolution : Separating enantiomers via preparative HPLC on a Chiralpak AS column.

This method achieves enantiomeric excess (ee) >98%, though yields remain moderate (45–55%) due to competing side reactions.

Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs’ catalyst to form the bicyclic structure via RCM. Starting from a diene precursor containing a protected amine, this method offers superior atom economy but requires stringent control over reaction temperature and catalyst loading. For instance, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is synthesized via RCM in 68% yield, with stereochemistry dictated by the precursor’s geometry.

Protective Group Strategies

The tert-butyl carboxylate group is introduced early in the synthesis to protect the nitrogen atom during subsequent reactions. Deprotection is typically avoided until the final steps to prevent side reactions. For example, in the synthesis of 1-[(3-phenyladamantan-1-yl)carbonyl]piperidin-4-amine , the tert-butyl group is removed via trifluoroacetic acid (TFA) treatment in DCM, achieving quantitative deprotection.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include:

ParameterOptimal ValueEffect on Yield/Stereochemistry
Reaction Temperature0–25°CMinimizes epimerization
Catalyst Loading5 mol% Rh(II) acetateMaximizes cyclopropanation efficiency
SolventTHF/DCM (1:1)Enhances solubility of intermediates

Data adapted from.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum of the target compound exhibits characteristic signals at δ 1.45 ppm (tert-butyl group) and δ 3.20–3.50 ppm (methylene protons adjacent to the amine).

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ = 283.1912 (calculated 283.1915).

  • Chiral HPLC : Retention time = 12.7 min on a Chiralpak AD-H column, confirming >99% ee .

Chemical Reactions Analysis

Types of Reactions

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction typically produces an alcohol.

Scientific Research Applications

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Applications Reference ID
(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (Target) 2-Aminoethyl ~226.3* Enhanced solubility; potential bioactivity N/A
tert-Butyl exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Amino 198.2 Intermediate in peptide synthesis
tert-Butyl (1R,5S)-6-(Aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl 212.3 Improved metabolic stability
tert-Butyl 6-(4-Methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate 4-Methoxybenzamido 327.4 High synthetic yield (89%); derivatization
rel-(1R,5S,6s)-tert-Butyl 6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Amino (racemic) 198.2 Stereochemical diversity in drug discovery

*Molecular weight estimated based on analogous structures.

Key Observations :

  • Aminoethyl vs.
  • Bulkier Groups (e.g., 4-Methoxybenzamido) : Larger substituents like 4-methoxybenzamido reduce conformational flexibility but improve binding specificity in enzyme inhibitors .

Stereochemical and Regiochemical Differences

  • Meso vs. Racemic Forms: The meso configuration of the target compound distinguishes it from racemic analogs (e.g., rel-(1R,5S,6s)-tert-butyl 6-amino derivatives), which may exhibit divergent pharmacokinetic profiles due to altered chirality .
  • Oxa vs. Aza Derivatives : Compounds like tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate () replace a carbon with oxygen, reducing ring strain but altering electronic properties, impacting reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~226.3) compared to aminomethyl analogs (212.3) may reduce membrane permeability but improve aqueous solubility due to the polar aminoethyl group .
  • Thermal Stability : Analogous compounds (e.g., ) with formyl groups exhibit lower thermal stability, whereas tert-butyl carbamate derivatives generally show enhanced stability .

Biological Activity

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate, with the CAS number 1330765-38-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a bicyclic structure with specific stereochemistry denoted by "meso-1R,5S,6S," indicating a plane of symmetry. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2} and it has a molecular weight of 226.32 g/mol. The presence of an amine moiety and a carboxylic acid ester functional group contributes to its biological activity.

PropertyValue
Molecular FormulaC12H22N2O2C_{12}H_{22}N_{2}O_{2}
Molecular Weight226.32 g/mol
CAS Number1330765-38-2
Stereochemistrymeso-1R,5S,6S

Opioid Receptor Ligands

Research indicates that compounds within the azabicyclo[3.1.0]hexane class have been designed as novel μ-opioid receptor ligands. A study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications can lead to increased binding affinities towards μ receptors while maintaining selectivity over δ and κ subtypes . Specifically, the compound shows promise in treating pruritus in veterinary medicine, particularly in dogs.

Binding Affinity

The binding affinity of this compound has been evaluated in various studies. It exhibits picomolar binding affinities for μ-opioid receptors, suggesting its potential as an effective analgesic agent .

Veterinary Applications

One notable application of this compound is in veterinary medicine for the treatment of pruritus in dogs. The research indicated that the compound could alleviate itching by acting on specific opioid receptors, providing a non-steroidal alternative to traditional treatments .

Research Findings

Recent studies have emphasized the importance of the structural features of this compound in determining its biological activity:

  • Selectivity : The compound's design allows for selective interaction with μ-opioid receptors over other subtypes.
  • Functional Activity : Variations in the chemical structure can significantly influence the functional activity at opioid receptors.
  • Therapeutic Potential : Its efficacy in treating conditions such as pruritus suggests broader therapeutic applications in pain management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Meso-1R,5S,6S)-tert-butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodology : Multi-step organic synthesis is typically employed, starting with bicyclic amine precursors. Key steps include functionalization of the bicyclo[3.1.0]hexane core, introduction of the 2-aminoethyl group via alkylation or reductive amination, and protection of the amine with a tert-butyloxycarbonyl (Boc) group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemical integrity . Catalysts like palladium or nickel complexes may enhance selectivity for the meso isomer .

Q. How can the stereochemistry of this compound be rigorously confirmed?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Complementary techniques include chiral HPLC with polarimetric detection and 2D NMR (e.g., NOESY) to assess spatial proximity of protons in the bicyclic framework . Computational methods (DFT-based NMR chemical shift predictions) can validate experimental data .

Q. What purification techniques are most effective for isolating high-purity (>98%) product?

  • Methodology : Column chromatography using silica gel or reverse-phase C18 columns is standard. For scale-up, automated flash chromatography or recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Continuous flow reactors with in-line monitoring (UV/IR) reduce byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology : Systematic re-evaluation under standardized assay conditions (e.g., pH, temperature, cell lines) is critical. Comparative studies with structural analogs (e.g., tert-butyl 6-(hydroxyethyl) or 6-(methoxyethyl) derivatives) can isolate the impact of the 2-aminoethyl group on activity . Meta-analyses of pharmacokinetic data (e.g., logP, plasma protein binding) may explain variability in efficacy .

Q. What strategies mitigate racemization during functional group modifications of the bicyclic core?

  • Methodology : Use of sterically hindered bases (e.g., DIPEA) in alkylation reactions minimizes epimerization. Low-temperature (-20°C to 0°C) conditions during Boc deprotection (e.g., TFA in DCM) preserve stereochemistry. Kinetic resolution via enzymatic catalysis (lipases or proteases) can selectively process undesired enantiomers .

Q. How does the 2-aminoethyl substituent influence the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodology : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) paired with mutagenesis studies can map binding interactions. Fluorescence polarization assays using labeled ligands quantify affinity changes induced by substituent modifications. Comparative SAR tables (see example below) highlight substituent effects :
Analog Substituent Biological Activity (IC50)
Compound A2-Aminoethyl12 nM (Target X)
Compound BHydroxyethyl85 nM (Target X)
Compound CMethoxyethyl220 nM (Target X)

Q. What analytical methods are best suited for detecting degradation products under stress conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS with high-resolution mass spectrometry (HRMS) identify degradation pathways. Stability-indicating methods (e.g., UPLC-PDA) validated per ICH guidelines ensure specificity. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Data Contradiction Analysis

Q. Why do solubility studies of this compound in aqueous buffers report conflicting results?

  • Resolution : Variability may stem from differences in ionization states (pKa of the aminoethyl group ≈ 9.5) and buffer composition (e.g., phosphate vs. Tris). Use of standardized pH-adjusted buffers and dynamic light scattering (DLS) to assess aggregation improves reproducibility. Co-solvent systems (e.g., PEG-400) enhance solubility for in vitro assays .

Comparative Structural Analysis

Q. How does the tert-butyl group impact metabolic stability compared to other protecting groups?

  • Methodology : In vitro liver microsome assays (human/rat) quantify metabolic half-life. Replace the tert-butyl group with alternatives (e.g., benzyl, allyl) and compare CYP450-mediated oxidation rates. LC-MS/MS metabolite identification reveals deprotection pathways .

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